Phytanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

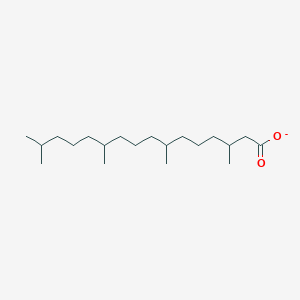

Phytanate is a branched-chain saturated fatty acid anion that is the conjugate base of phytanic acid, arising from deprotonation of the carboxylic acid group. It has a role as a human metabolite. It is a branched-chain saturated fatty acid anion, a long-chain fatty acid anion and a 3-methyl fatty acid anion. It derives from a hexadecanoic acid and a hexadecanoate. It is a conjugate base of a phytanic acid.

Aplicaciones Científicas De Investigación

Biochemical Properties and Metabolism

Phytanate is primarily metabolized in the peroxisomes of cells through a series of enzymatic reactions. It is known to be involved in several metabolic pathways, particularly in the degradation of branched-chain fatty acids. The metabolism of this compound is crucial for maintaining cellular lipid homeostasis and energy production.

- Metabolic Pathway : this compound undergoes alpha-oxidation to form pristanic acid, which is further metabolized through beta-oxidation. This process is essential for energy generation and is particularly relevant in conditions such as Refsum's disease, where this compound accumulation occurs due to defective metabolism .

2.1. Refsum's Disease Management

Refsum's disease is a genetic disorder characterized by the accumulation of phytanic acid due to impaired metabolism. Dietary restrictions that reduce this compound intake have been shown to lower plasma levels significantly, leading to clinical improvements such as enhanced nerve conduction velocity and muscle strength .

- Clinical Case Study : In patients with Refsum's syndrome, adherence to a strict diet resulted in reduced phytanic acid levels and subsequent improvements in neurological function .

2.2. Anticancer Potential

This compound has demonstrated promising anticancer properties in various studies. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth across multiple cancer types.

- Laboratory Findings : Studies have shown that this compound and its derivatives can inhibit cell proliferation in breast, prostate, and colorectal cancers. For instance, a combination of this compound with chemotherapy has been reported to enhance therapeutic effects while reducing side effects .

2.3. Neuroprotective Effects

Recent investigations have highlighted this compound's potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanism of Action : this compound exhibits antioxidant properties that mitigate oxidative stress, a key factor in neurodegeneration. It has been shown to cross the blood-brain barrier effectively, suggesting its potential as a therapeutic agent for cognitive decline .

Health Benefits

This compound's role extends beyond direct therapeutic applications; it also contributes to overall health benefits through its antioxidant properties.

- Antioxidant Activity : this compound can inhibit lipid peroxidation and reduce oxidative damage in cells, which is vital for maintaining cellular integrity and function .

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

Análisis De Reacciones Químicas

Metabolic Pathways of Phytanate

This compound undergoes two primary oxidative degradation pathways in humans:

1.1. α-Oxidation

-

Steps :

-

Activation : this compound → Phytanoyl-CoA via acyl-CoA synthetase.

-

Hydroxylation : Phytanoyl-CoA → 2-hydroxyphytanoyl-CoA by phytanoyl-CoA hydroxylase (PHYH).

-

Cleavage : 2-hydroxyphytanoyl-CoA → Pristanal + Formyl-CoA via lyase.

-

Oxidation : Pristanal → Pristanic acid by aldehyde dehydrogenase.

-

Activation : Pristanic acid → Pristanoyl-CoA for β-oxidation .

-

Outcome :

-

Generates pristanoyl-CoA, which enters peroxisomal β-oxidation.

-

Net ATP yield in healthy fibroblasts: ~61.65 mmol·gDW⁻¹·h⁻¹ .

1.2. ω-Oxidation

Outcome :

Comparative Analysis of Oxidation Pathways

| Parameter | α-Oxidation | ω-Oxidation |

|---|---|---|

| Primary Location | Peroxisomes | Endoplasmic reticulum → Peroxisomes |

| Key Enzyme | PHYH | CYP4F2/CYP4F3 |

| ATP Yield | 61.65 mmol·gDW⁻¹·h⁻¹ | 38.8 mmol·gDW⁻¹·h⁻¹ |

| Dependence | PHYH activity | Glutathione availability |

| Clinical Relevance | Defective in Refsum disease | Backup pathway in RD patients |

3.1. Fibroblast Metabolic Modeling

-

CTRL vs. RD Models :

3.2. Enzymatic Deficiencies

-

PHYH Mutations : Block α-oxidation, causing this compound accumulation (>300 μM in plasma vs. normal <30 μM) .

-

Consequences : Neurotoxicity via mitochondrial apoptosis and reactive oxygen species (ROS) generation .

4.1. Salt Formation

-

This compound forms insoluble salts with divalent cations (e.g., Ca²⁺, Fe³⁺) in neutral/basic conditions, resembling phytate behavior .

4.2. Esterification

Clinical and Research Implications

Propiedades

Fórmula molecular |

C20H39O2- |

|---|---|

Peso molecular |

311.5 g/mol |

Nombre IUPAC |

3,7,11,15-tetramethylhexadecanoate |

InChI |

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/p-1 |

Clave InChI |

RLCKHJSFHOZMDR-UHFFFAOYSA-M |

SMILES canónico |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.